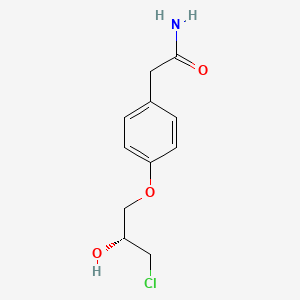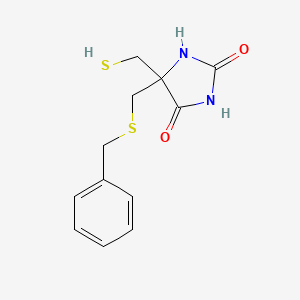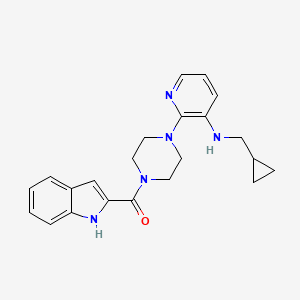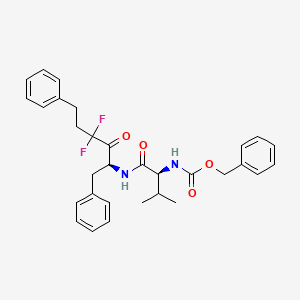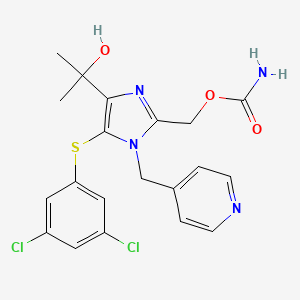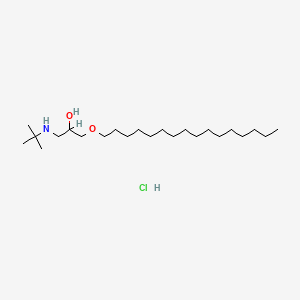
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride is a synthetic organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound is characterized by the presence of a tert-butylamino group and a hexadecyloxy group attached to a propanol backbone, making it a versatile molecule in both research and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-chloropropanol with hexadecanol to form 3-(hexadecyloxy)-1-chloropropane. This intermediate is then reacted with tert-butylamine under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines or ethers.
Scientific Research Applications
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, modulating their activity. The hexadecyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride can be compared with other compounds having similar functional groups, such as:
1-((1,1-Dimethylethyl)amino)-2-propanol hydrochloride: Lacks the hexadecyloxy group, resulting in different physicochemical properties.
3-(Hexadecyloxy)-2-propanol: Lacks the tert-butylamino group, affecting its reactivity and applications.
Uniqueness: The presence of both the tert-butylamino and hexadecyloxy groups in this compound imparts unique properties, making it a valuable compound in various research and industrial applications.
Conclusion
This compound is a compound with significant potential in multiple scientific domains. Its unique structure allows for diverse chemical reactions and applications, making it a subject of ongoing research and industrial interest.
Properties
CAS No. |
80762-86-3 |
|---|---|
Molecular Formula |
C23H50ClNO2 |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-hexadecoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H49NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-22(25)20-24-23(2,3)4;/h22,24-25H,5-21H2,1-4H3;1H |
InChI Key |
CKHRCQXVOBEBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CNC(C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


